molecular formula C18H19F3N4O2 B2391751 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 946323-67-7

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2391751
CAS No.: 946323-67-7
M. Wt: 380.371
InChI Key: FEZDDIUOKDGZPI-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 2-(trifluoromethyl)phenyl group and a 6-methoxy-2-methylpyrimidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen-bonding interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor engagement .

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDIUOKDGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a piperazine moiety and a trifluoromethyl phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C21H22N4O2\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Derivative : The reaction of piperazine with appropriate intermediates.
  • Coupling with Pyrimidine : The introduction of the 6-methoxy-2-methylpyrimidine moiety.
  • Final Coupling : The formation of the methanone linkage with the trifluoromethyl phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring enhances binding affinity, while the trifluoromethyl group may influence metabolic stability and lipophilicity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing piperazine and pyrimidine structures have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Compound Target Organism Activity
Compound AS. aureusActive
Compound BE. coliActive
Compound CP. aeruginosaModerate

Anticancer Potential

The compound's structural components suggest potential anticancer activity through inhibition of key signaling pathways, such as PI3K/Akt, which is crucial in many tumor types . In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various piperazine derivatives, including those structurally related to our compound. Results showed promising activity against multiple bacterial strains, indicating potential for development as an antibacterial agent .

Study 2: Anticancer Activity

In another investigation, compounds with similar structural features were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting a strong anticancer effect .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.

Key Areas of Focus :

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit tubulin polymerization and PARP (poly(ADP-ribose) polymerase), both critical pathways in cancer cell proliferation and survival. For instance, studies have reported IC50 values indicating potent anticancer effects on cell lines such as A549 and HeLa, with mechanisms involving cell cycle arrest and apoptosis induction .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5490.15Tubulin polymerization inhibition
Compound BHeLa0.21PARP inhibition
Compound CMCF-70.33Cell cycle arrest
Compound DHCT1160.17Apoptosis induction

Biological Research

In biological studies, the compound has been explored for its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets can lead to significant therapeutic implications.

Mechanisms of Action :

  • Inhibition of Enzyme Activity : The compound may modulate the activity of various enzymes involved in signal transduction pathways, potentially leading to altered cellular responses.
  • Receptor Interaction : It may exhibit affinity for certain receptors, influencing physiological processes such as neurotransmission or inflammation .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry, allowing for the creation of more complex molecules through functionalization reactions. Its unique structure facilitates various chemical transformations:

Types of Reactions :

  • Oxidation : Can be oxidized to yield carboxylic acids.
  • Reduction : Reduction reactions can generate alcohols or amines.
  • Substitution Reactions : Nucleophilic and electrophilic substitutions can occur on the aromatic rings, leading to new derivatives .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of several derivatives derived from the compound against different cancer cell lines. The results demonstrated that compounds structurally related to (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibited significant antiproliferative effects, with mechanisms linked to inhibition of critical cellular processes involved in cancer progression .

Case Study 2: Neuropharmacological Applications

Another research avenue explored the neuropharmacological effects of the compound's analogs. These studies indicated potential benefits in modulating neurotransmitter systems, suggesting applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (Compound 9) Key Difference: Replaces the 6-methoxy group with a 4-chloro-2-(trifluoromethyl)phenyl substituent. Derivatives of this compound (e.g., sulfonyl-piperazine variants) show enhanced steric bulk, which may affect receptor binding kinetics . Spectral Data: IR (C=O: 1651.8 cm⁻¹), $^1$H NMR (Ar-H δ 7.67–7.80) .
  • 2-Methyl-4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine Key Difference: Substitutes the 6-methoxy group with a 1H-pyrazol-1-yl group. This modification may improve metabolic stability but reduce aqueous solubility .

Variations in the Aromatic or Heterocyclic Moieties

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Key Difference: Replaces the pyrimidine ring with a thiophene moiety. Impact: Thiophene’s sulfur atom increases lipophilicity and may enhance blood-brain barrier penetration. However, the absence of the pyrimidine’s hydrogen-bonding sites could reduce target affinity .
  • (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Key Difference: Incorporates a pyrazole-linked butanone chain instead of pyrimidine.

Positional Isomerism and Functional Group Modifications

  • (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18) Key Difference: Substitutes the 2-trifluoromethylphenyl group with a 3-trifluoromethylphenyl group and adds a 4-hydroxyphenyl moiety. Impact: The hydroxyl group enhances polarity, improving solubility but limiting membrane permeability. Positional isomerism of the trifluoromethyl group may alter steric interactions in receptor pockets .

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Key Substituents LogP* Solubility (mg/mL)* Synthetic Route
Target Compound 6-Methoxy-2-methylpyrimidine, 2-(trifluoromethyl)phenyl ~3.2 ~0.05 HOBt/TBTU-mediated coupling
Compound 9 4-Chloro-2-(trifluoromethyl)phenyl, 2-methylpyrimidine ~3.8 ~0.02 Trifluoroacetic acid-mediated deprotection
Compound 21 Thiophene-2-yl, 4-(trifluoromethyl)phenyl ~3.5 ~0.10 HOBt/TBTU coupling in DMF
Compound 5 1H-Pyrazol-4-yl, butanone chain ~2.9 ~0.15 Alkylation of piperazine with pyrazole

*Predicted values based on structural analogs.

Q & A

What are the optimal synthetic pathways for (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, and how can reaction intermediates be characterized?

Basic Research Question
The synthesis involves coupling the pyrimidine and trifluoromethylphenyl moieties via a piperazine linker. Key steps include:

  • Step 1: Preparation of 6-methoxy-2-methylpyrimidin-4-yl-piperazine using nucleophilic substitution under reflux in ethanol or DMF .
  • Step 2: Activation of the trifluoromethylphenyl carboxylic acid derivative (e.g., via chloride formation using SOCl₂) .
  • Step 3: Coupling the activated acid with the piperazine intermediate under basic conditions (e.g., Et₃N) .
  • Characterization: Use HPLC-MS to confirm intermediate purity and ¹H/¹³C NMR (with DEPT-135) to resolve stereochemistry. For example, the methoxy group at C6 of pyrimidine shows a singlet at δ ~3.9 ppm in ¹H NMR .

How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Basic Research Question
Advanced spectroscopic strategies include:

  • 2D NMR (HSQC, HMBC): To assign quaternary carbons (e.g., the carbonyl group at δ ~170 ppm in ¹³C NMR) and confirm connectivity between the pyrimidine and piperazine rings .
  • X-ray crystallography: To determine absolute configuration if crystallization is feasible (e.g., as demonstrated for fluorophenyl-piperazine analogs in ).
  • IR spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

What strategies are recommended for analyzing contradictory biological activity data across in vitro assays?

Advanced Research Question
Contradictions may arise from assay conditions or off-target effects. Mitigation approaches:

  • Dose-response profiling: Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Computational docking: Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) and identify potential off-target interactions .
  • Orthogonal assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?

Advanced Research Question
SAR optimization involves systematic modifications:

  • Pyrimidine ring: Vary substituents at C2 (methyl) and C6 (methoxy) to modulate steric and electronic effects. For example, replacing methoxy with ethoxy may enhance lipophilicity .
  • Trifluoromethylphenyl group: Test analogs with halogens (Cl, Br) or methyl groups to assess hydrophobic interactions .
  • Piperazine linker: Explore substitutions (e.g., methylpiperazine) to alter conformational flexibility and solubility .
  • Validation: Use free energy perturbation (FEP) simulations to predict binding affinity changes and prioritize synthetic targets .

What experimental design principles should guide pharmacokinetic (PK) studies of this compound?

Advanced Research Question
PK studies require:

  • In vitro assays: Assess metabolic stability using liver microsomes and CYP450 inhibition profiles .
  • In vivo models: Use randomized block designs with split-plot adjustments (e.g., dose, time points) to account for variability, as seen in .
  • Bioanalytical methods: Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

How can researchers address low aqueous solubility during formulation development?

Basic Research Question
Strategies to enhance solubility:

  • Salt formation: Use hydrochloride or mesylate salts .
  • Nanoparticle encapsulation: Employ PLGA-based nanoparticles to improve bioavailability .
  • Co-solvent systems: Test PEG-400 or cyclodextrin complexes for in vivo delivery .

What computational methods are effective in predicting metabolite profiles for this compound?

Advanced Research Question
Metabolite prediction involves:

  • In silico tools: Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites (e.g., demethylation at C6 or piperazine N-oxidation) .
  • Density functional theory (DFT): Calculate activation energies for proposed metabolic pathways .
  • Validation: Compare predictions with experimental LC-HRMS data from hepatocyte incubations .

How should researchers validate target engagement in cellular models?

Advanced Research Question
Validation methods include:

  • Cellular thermal shift assay (CETSA): Monitor protein thermal stability changes upon compound binding .
  • BRET/FRET biosensors: Detect real-time interactions with GPCRs or kinases .
  • Knockdown/knockout models: Use CRISPR-Cas9 to confirm phenotype reversal in target-deficient cells .

What are the best practices for synthesizing isotopically labeled analogs for mechanistic studies?

Advanced Research Question
Labeling strategies:

  • ¹³C/²H incorporation: Introduce labels at the methoxy group (C6) or trifluoromethylphenyl ring via Suzuki-Miyaura coupling with labeled boronic acids .
  • Synthetic routes: Optimize reaction conditions (e.g., Pd catalysts, temperature) to minimize isotopic dilution .
  • Applications: Use labeled compounds in NMR-based binding assays or MS imaging for tissue distribution studies .

How can researchers reconcile discrepancies between in silico ADMET predictions and experimental data?

Advanced Research Question
Discrepancy resolution involves:

  • Model refinement: Train machine learning algorithms on high-quality datasets specific to piperazine-containing compounds .
  • Membrane permeability assays: Compare PAMPA results with computational logP predictions to identify outliers .
  • Proteomics profiling: Identify protein binding partners (e.g., serum albumin) that may alter bioavailability .

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